molecular formula C13H15ClN4OS B2379423 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide CAS No. 1340999-87-2

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide

Cat. No.: B2379423
CAS No.: 1340999-87-2
M. Wt: 310.8
InChI Key: QZODUYQIJXPZSD-UHFFFAOYSA-N
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Description

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a pyridine ring, and a carboxamide group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where 5-chloropyridine-2-amine reacts with the thiazole intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with propylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyridine moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
  • N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester
  • 5-chloro-2-pyridinyl)amino methylene]-1,1-bisphosphonate

Uniqueness

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole and pyridine rings, along with the carboxamide group, allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4OS/c1-3-6-15-12(19)11-8(2)17-13(20-11)18-10-5-4-9(14)7-16-10/h4-5,7H,3,6H2,1-2H3,(H,15,19)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZODUYQIJXPZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C(S1)NC2=NC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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